1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of compounds similar to "1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea" have been studied, demonstrating the importance of such compounds in understanding molecular interactions and properties. For instance, a study on the crystal structure of azimsulfuron, a related sulfonylurea herbicide, provides insights into the molecular arrangements and interactions, such as hydrogen bonding and weak π–π interactions, which contribute to its biological activity (Youngeun Jeon et al., 2015).
Supramolecular Chemistry
In the realm of supramolecular chemistry, compounds with urea functionalities have been shown to engage in strong dimerization through hydrogen bonding, highlighting their potential use as building blocks in the design of supramolecular structures. One study illustrates how ureidopyrimidones dimerize via hydrogen bonds, emphasizing their utility in constructing complex molecular architectures (F. H. Beijer et al., 1998).
Synthetic Chemistry Applications
The chemical reactivity of similar compounds has been explored for the synthesis of heterocyclic compounds, indicating a broad utility in generating diverse molecular structures. Research has shown the formation of imidazolidinone, triazinone, and pyrimidinone derivatives through reactions with various acceptor molecules, showcasing the versatility of these compounds in synthetic organic chemistry (Isamu Matsuda et al., 1976).
Potential Applications in Drug Discovery
The synthesis and evaluation of compounds featuring urea functionalities for their anticancer activities have been documented. For example, a study on the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents shows significant antiproliferative effects on various cancer cell lines, suggesting the potential therapeutic applications of these compounds (Jian Feng et al., 2020).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-21(2)15-5-6-17-14(20-15)10-18-16(22)19-11-7-12(23-3)9-13(8-11)24-4/h5-9H,10H2,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCKDLOLPLAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.